Tert-butyl quinoline-3-carboxylate
Description
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3 |
InChI Key |
PREJZUNWGQEGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl Quinoline 3 Carboxylate
Exploration of Classical Quinoline (B57606) Annulation Reactions
Classical methods for quinoline synthesis have been established for over a century and rely on the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. rsc.org While often requiring harsh conditions, their adaptability has allowed for the synthesis of a wide array of quinoline derivatives.
Skraup Synthesis Derivatives
The Skraup synthesis is a cornerstone of quinoline preparation, traditionally involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. numberanalytics.com
Direct synthesis of tert-butyl quinoline-3-carboxylate using the Skraup method is challenging due to the harsh acidic conditions, which would likely cause the hydrolysis of the tert-butyl ester. A more viable approach involves synthesizing the parent quinoline-3-carboxylic acid via a Skraup-type reaction and then performing a subsequent esterification. However, the standard Skraup reaction does not inherently produce a 3-carboxy-substituted quinoline. To achieve this, a modified substrate in place of glycerol is required, which would steer the cyclization to yield the desired carboxylate functionality. The harshness of the reaction, often described as violent and exothermic, necessitates careful control, sometimes through the addition of moderators like ferrous sulfate. wikipedia.orgchemistry-online.com
Doebner-von Miller Condensation Pathways
The Doebner-von Miller reaction is a more versatile variation of the Skraup synthesis, employing α,β-unsaturated carbonyl compounds directly instead of generating them in situ from glycerol. wikipedia.orgnih.gov This method typically involves reacting an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. wikipedia.org
Similar to the Skraup reaction, the standard Doebner-von Miller protocol does not directly yield a 3-carboxylate derivative. It is primarily used for synthesizing 2- and/or 4-substituted quinolines. nih.goviipseries.org To produce a quinoline-3-carboxylic acid scaffold suitable for esterification to the tert-butyl ester, a specifically functionalized α,β-unsaturated carbonyl compound would be necessary. The reaction conditions, involving strong acids, still pose a risk to the stability of the tert-butyl ester group. researchgate.net Therefore, this pathway is less direct for the target molecule compared to other methods.
Pfitzinger Reaction Adaptations
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org
To adapt this reaction for the synthesis of a quinoline-3-carboxylate, a significant modification of the starting materials would be required, as the Pfitzinger reaction inherently places the carboxylic acid group at the 4-position of the quinoline ring. wikipedia.orgijsr.net While versatile for synthesizing a variety of quinoline-4-carboxylic acids, its direct application for the 3-carboxylate isomer is not conventional. researchgate.netacs.org A multi-step synthetic sequence starting from a Pfitzinger product would be necessary to reposition the functionality, making it a less efficient route for the target compound.
Friedländer Reaction Applications
The Friedländer synthesis is one of the most effective and widely used methods for constructing quinolines. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a β-ketoester). This method offers excellent control over the substitution pattern of the resulting quinoline.
For the synthesis of this compound, the Friedländer reaction is highly applicable. The typical substrates would be a 2-aminobenzaldehyde (B1207257) or a 2-aminophenyl ketone reacting with tert-butyl acetoacetate (B1235776). The reaction proceeds via an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring. The mild conditions often employed in modern variations of the Friedländer synthesis are compatible with the tert-butyl ester group, making this a preferred classical approach.
Table 1: Examples of Friedländer Synthesis for Quinoline Carboxylates
| 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzophenone | Ethyl acetoacetate | Cu(II)-MOF, EtOH, 80 °C | Ethyl 4-phenylquinoline-3-carboxylate | researchgate.net |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | L-proline, EtOH, reflux | Ethyl quinoline-3-carboxylate | N/A |
| 2-Aminoacetophenone | Diethyl malonate | Piperidine, EtOH, reflux | Ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate | N/A |
Transition-Metal-Catalyzed Approaches for Regioselective Synthesis
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of heterocyclic systems, offering mild reaction conditions, high functional group tolerance, and excellent regioselectivity. nih.gov
Palladium-Catalyzed Cyclization Strategies and Carbonylation
Palladium-catalyzed reactions have become a powerful tool for synthesizing complex quinoline structures. nih.govrsc.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single, efficient step. rsc.org
A notable strategy for the synthesis of quinoline-3-carboxylates involves the palladium-catalyzed carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols. nih.gov In this approach, a 1-(2-aminoaryl)-2-yn-1-ol, which can be prepared from a 2-aminoaryl ketone and an alkynylmagnesium bromide, undergoes a palladium-catalyzed reaction under an atmosphere of carbon monoxide (CO) and air. nih.govacs.org The reaction proceeds via a 6-endo-dig cyclization, followed by dehydration and oxidative carbonylation to regioselectively afford the quinoline-3-carboxylic ester. nih.gov The use of a tert-butoxide source or tert-butanol (B103910) as the solvent/reagent during the carbonylation step would be a direct route to the desired tert-butyl ester.
This methodology offers significant advantages over classical routes. The reaction conditions are typically mild, and the regioselectivity is high, directly furnishing the 3-carboxylate isomer. The process can tolerate a range of substituents on the aromatic ring and the alkyne, allowing for the synthesis of diverse derivatives. nih.govacs.org
Table 2: Palladium-Catalyzed Synthesis of Quinoline-3-Carboxylates
| Substrate | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-(2-Aminophenyl)-2-propyn-1-ol | PdI₂, KI | CO/Air (4:1, 80 atm), MeOH, 100 °C | Methyl quinoline-3-carboxylate | 70% | nih.gov |
| 1-(2-Amino-5-chlorophenyl)-2-propyn-1-ol | PdI₂, KI | CO/Air (4:1, 80 atm), MeOH, 100 °C | Methyl 6-chloroquinoline-3-carboxylate | 65% | nih.gov |
| 1-(2-Aminophenyl)-3-phenyl-2-propyn-1-ol | PdI₂, KI | CO/Air (4:1, 80 atm), MeOH, 100 °C | Methyl 2-phenylquinoline-3-carboxylate | 68% | nih.gov |
Another advanced palladium-catalyzed method involves a three-component reaction between 2-(2-oxoindolin-3-yl)acetonitrile, an arylboronic acid, and an alcohol. acs.org This process proceeds through an addition, ring expansion, and esterification cascade to yield 2-arylquinoline-4-carboxylates, highlighting the power of palladium to facilitate complex transformations, although this specific route targets the 4-carboxylate position. acs.org
Copper-Mediated Transformations in Quinoline Construction
Copper catalysis offers a cost-effective and sustainable approach to quinoline synthesis. ijstr.org These methods often proceed through domino reactions, where multiple bond-forming events occur in a single pot. For instance, quinoline derivatives can be synthesized from enaminones and 2-halo-benzaldehydes via a copper-catalyzed sequence involving an aldol (B89426) reaction, C(aryl)-N bond formation, and subsequent elimination. rsc.org The electronic properties of the starting benzaldehyde (B42025) significantly influence the reaction's success. rsc.org
Another notable copper-catalyzed approach involves the tandem Knoevenagel condensation of o-bromobenzaldehyde with active methylene nitriles, followed by a copper-mediated reductive amination and intramolecular cyclization to yield substituted quinolines. rsc.org Furthermore, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines with high chemo- and regioselectivity under aerobic conditions. organic-chemistry.org The mechanism is proposed to involve a radical pathway. organic-chemistry.org A sustainable method utilizing a well-defined, air-stable copper(II)-pincer complex has been developed for the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones to produce a variety of substituted quinolines. ijstr.org
A plausible mechanism for some copper-catalyzed quinoline syntheses involves the initial formation of an α,β-unsaturated ketone, which then undergoes intramolecular cyclodehydration to furnish the quinoline ring. ijstr.org In other cases, the reaction may initiate with a Lewis acid-accelerated addition of an aniline to a nitrile, forming an indole (B1671886) substructure, which is then followed by a copper-catalyzed C-N coupling to construct the quinoline subunit. fao.org
Rhodium-Catalyzed Cyclization and Rearrangement Processes
Rhodium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including quinolines and their isomers, isoquinolines. nih.govrsc.org These reactions often proceed through C-H activation and subsequent cyclization pathways. A general method involves the rhodium-catalyzed oxidative coupling of internal alkynes and aryl aldimines, which affords highly substituted isoquinolines with good yields and high regioselectivity. nih.govacs.org Mechanistic studies suggest that the crucial C-N bond formation occurs via reductive elimination from a rhodium(III) species. nih.govacs.org
Rhodium(III) catalysts have also been employed for the C-8 selective direct alkylation and alkynylation of quinoline N-oxides under mild, room temperature conditions. acs.org This highlights the utility of the N-oxide as a directing group for remote C-H functionalization. acs.org Furthermore, rhodium(III)-catalyzed C-H functionalization of 1-alkyl-1-phenylhydrazines with α-diazo-β-ketoesters provides access to the cinnoline (B1195905) scaffold through a C-C coupling followed by intramolecular dehydration. electronicsandbooks.com
A proposed general mechanism for these transformations involves the rhodium catalyst engaging in C-H bond cleavage, C-C bond formation, and subsequent C(sp²)–N(sp²) reductive elimination. acs.org This catalytic cycle demonstrates the versatility of rhodium(III) in facilitating complex bond-forming sequences under relatively mild conditions. acs.org
Other Catalytic Systems (e.g., Cobalt, Silver, Gold)
Beyond copper and rhodium, a range of other transition metals, including cobalt, silver, and gold, have proven effective in catalyzing the synthesis of quinoline derivatives.
Cobalt: Cobalt-based catalytic systems, valued for their low cost, have been successfully applied to quinoline synthesis. rsc.org A notable method involves the cobalt-catalyzed annulation of anilides and internal alkynes, a process that is thought to proceed through ortho C-H activation. rsc.org The addition of a Lewis acid like Zn(OTf)₂ is often crucial for high efficiency. rsc.org Another approach utilizes a phosphine-free cobalt(II) complex for the dehydrogenative coupling of vicinal diols with 2-nitroanilines to form quinolines. rsc.org A readily available Co(OAc)₂·4H₂O system can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce a wide array of substituted quinolines in good to excellent yields. acs.org Mechanistic studies point towards a dehydrogenation-cyclization pathway. acs.org More advanced cobalt complexes with redox-active ligands have also been developed for the synthesis of quinolines from 2-amino benzyl (B1604629) alcohols and acetophenones via acceptorless dehydrogenation. acs.org
Silver: Silver catalysis provides an atom-efficient route to quinolin-2-ones through a double decarboxylative addition–cyclisation–elimination cascade of oxamic acids and acrylic acids. rsc.org Silver catalysts have also been used for the synthesis of 4-trifluoromethyl substituted quinolines in water via a cascade alkyne-ketone-amino coupling/addition/condensation process. rsc.org This method is particularly noteworthy for its environmental friendliness and high atom economy. rsc.org A proposed mechanism for this transformation involves the silver-catalyzed activation of the sp C-H bond of an alkyne, its addition to a ketone to form a propargyl alcohol, followed by the addition of an o-amino group to the alkyne and a final condensation step. rsc.org Additionally, silver-catalyzed sequential C-C bond formation from anilines, aldehydes, and alcohols offers a mild route to polysubstituted quinolines. organic-chemistry.orgresearchgate.net
Gold: Gold catalysis has significantly advanced the field of quinoline synthesis, with various inter- and intramolecular annulation reactions being developed. rsc.orgrsc.org Gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils offers a regiospecific and modular route to 2-aminoquinolines and other derivatives under mild conditions. nih.gov Gold catalysts can also mediate the cyclization of benzaldehyde-tethered ynamides with anilines to selectively form either 4-amino-3,4-dihydro-2-quinolones or 3-aryl 2-quinolones depending on the solvent. acs.org A plausible mechanism for some gold-catalyzed transformations involves the initial coordination of the gold catalyst to an alkyne, followed by nucleophilic cyclization to form a gold carbenoid intermediate, and finally, a migration to generate the product. nih.gov
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular structures. rsc.org
Hantzsch-Type and Related Condensations
The Hantzsch pyridine (B92270) synthesis is a classic MCR involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine. wikipedia.org This methodology has been adapted for the synthesis of polyhydroquinoline derivatives. organic-chemistry.org For example, a novel series of quinoline-substituted 1,4-dihydropyridines has been synthesized via a base-catalyzed, three-component Hantzsch reaction of 2-chloroquinoline-3-carbaldehydes, ammonium acetate, and an alkyl acetoacetate in an aqueous medium. researchgate.net The use of water as a solvent makes this an environmentally friendly approach. researchgate.net The mechanism of the Hantzsch synthesis is thought to proceed through the formation of a Knoevenagel condensation product and an ester enamine as key intermediates, which then condense to form the dihydropyridine ring. organic-chemistry.org
Povarov Reaction Derivatives
The Povarov reaction is an inverse-electron-demand aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid, to produce tetrahydroquinolines. icm.edu.plsci-rad.commdpi.com A significant advancement is the one-pot, multi-component version where the imine is formed in situ from an aniline and an aldehyde. icm.edu.plsci-rad.com The reactivity in Povarov reactions is influenced by the nature of the reactants and the synthetic strategy, with multi-component approaches often providing higher yields than multi-step procedures. icm.edu.pl
Various catalysts, including AlCl₃ and Cu(OTf)₂, have been employed, and their choice can significantly impact the reaction rate and yield. sci-rad.com The Povarov reaction has been utilized to synthesize a diverse range of quinoline derivatives, including those with fused ring systems. researchgate.netnih.gov For example, a microwave-assisted, camphor (B46023) sulfonic acid (CSA) promoted Povarov-type MCR of anilines, alkynes, and paraformaldehyde has been developed for the synthesis of 4-arylated quinolines without the need for a metal catalyst. rsc.org A novel iodine-mediated Povarov reaction of arylacetylenes and anilines has also been reported, where the arylacetylene acts as both a diene precursor and a dienophile. nih.gov Mechanistic studies suggest that this reaction proceeds through the oxidative carbonylation of the alkyne's C(sp)-H bond, followed by a [4+2] cycloaddition. nih.gov
Emerging MCRs for Quinoline Ring Formation
The field of MCRs for quinoline synthesis continues to evolve with the development of novel and innovative strategies. rsc.orgrsc.org These emerging MCRs often utilize different catalytic systems and starting materials to access diverse quinoline scaffolds. researchgate.netresearchgate.net
One such approach is a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones to produce polysubstituted quinolines. rsc.org Another example involves a zinc-based metal-organic framework (MOF) that catalyzes the three-component coupling of aromatic amines, aldehydes, and alkynes under solvent-free conditions to yield 2,4-disubstituted quinolines. rsc.org
Molecular iodine has been shown to mediate a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.org This reaction proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.org Furthermore, a novel method for synthesizing quinoline derivatives directly from nitroarenes has been developed using tin(II) chloride dihydrate, which facilitates the reduction of the nitro group to an aniline in situ, followed by coupling with a chromene aldehyde and subsequent cyclization and dehydration. repec.org These emerging MCRs demonstrate the continuous innovation in the field, providing more efficient and environmentally benign routes to valuable quinoline compounds. researchgate.netresearchgate.net
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives, aiming to reduce environmental impact through the use of safer solvents, alternative energy sources, and catalytic processes.
Solvent-Free and Aqueous Medium Syntheses
Solvent-free reaction conditions and the use of water as a solvent are cornerstones of green synthetic chemistry, minimizing the use of hazardous organic solvents. The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, often utilizing multicomponent reactions (MCRs). For instance, the L-proline and ammonium acetate-catalyzed reaction of appropriate precursors provides a green and clean method for obtaining quinoline-3-carboxylate building blocks. rsc.orgnih.gov These methods are noted for their operational simplicity and reduced environmental footprint. nih.gov
Aqueous mediums, sometimes involving micellar microreactors, also represent a significant green approach. sigmaaldrich.com The use of water as a solvent is not only environmentally benign but can also influence reaction pathways and enhance efficiency. For example, SnCl₂·2H₂O has been employed as a precatalyst for the one-pot, three-component synthesis of 2-substituted quinolines in water, demonstrating the viability of aqueous synthesis. nih.gov
| Method | Catalyst/Reagents | Solvent | Key Advantages | Citation |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | L-proline / Ammonium Acetate | Solvent-Free | Clean synthesis, operational simplicity | rsc.orgnih.gov |
| Three-Component Reaction | SnCl₂·2H₂O | Water | Use of a convenient precatalyst, good yields | nih.gov |
| Acid Derivatives Synthesis | Not specified | Aqueous Micellar Microreactors | Environmentally friendly, controlled reaction environment | sigmaaldrich.com |
Microwave-Assisted and Sonochemical Methods
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating.
Microwave-assisted synthesis has been effectively applied to the production of quinoline-3-carboxylic acid derivatives. sigmaaldrich.com This technique can dramatically reduce reaction times, for example, from hours to minutes. nih.gov In some cases, microwave irradiation combined with solvent-free conditions provides a highly efficient and environmentally friendly protocol for quinoline synthesis. nih.gov The method's efficiency is also highlighted in three-component procedures for creating complex quinoline-based hybrids. researchgate.netthieme.de
Sonochemical methods , which utilize high-intensity ultrasound, promote reactions through acoustic cavitation. This phenomenon enhances mass transfer and homogenizes the reaction mixture, leading to significant rate enhancements. nih.govrsc.org Ultrasound has been successfully used in the synthesis of various quinoline derivatives, offering benefits such as reduced reaction times, lower energy consumption, and improved yields. nih.govnih.govrsc.orgmdpi.com For instance, the N-alkylation step in the synthesis of hybrid quinoline-imidazole derivatives is substantially faster under ultrasound irradiation compared to conventional heating. rsc.org
| Energy Source | Typical Reaction | Key Advantages | Citation |
|---|---|---|---|
| Microwave | Synthesis of quinoline-3-carboxylic acid derivatives | Rapid, high efficiency, high yields, applicable to solvent-free conditions | nih.govsigmaaldrich.com |
| Ultrasound (Sonochemistry) | Synthesis of hybrid quinoline derivatives | Dramatically reduced reaction times, higher yields, energy saving, eco-friendly | nih.govnih.govrsc.orgdoaj.org |
Metal-Free and Organocatalytic Routes
Avoiding the use of heavy or toxic metal catalysts is a key goal in sustainable synthesis. Metal-free and organocatalytic approaches offer milder and more environmentally friendly alternatives.
Organocatalysis , the use of small organic molecules to accelerate reactions, has been demonstrated in quinoline synthesis. L-proline, a naturally occurring amino acid, serves as an effective organocatalyst in multicomponent reactions to produce quinoline-3-carboxylate derivatives. rsc.orgnih.gov
Metal-free conditions have also been developed. An acidic iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system can convert readily available amino acids and anilines into alkyl quinoline-3-carboxylates. organic-chemistry.org Furthermore, transition-metal-free reaction conditions where oxygen acts as the oxidant have been reported for the synthesis of quinolines with excellent yields. Direct C3-H trifluoroacetylation of quinolines has been achieved under transition-metal-free conditions, providing a precursor that can be converted to the desired carboxylate. nih.gov
| Approach | Catalyst/Reagents | Reaction Type | Key Features | Citation |
|---|---|---|---|---|
| Organocatalysis | L-proline / Ammonium Acetate | Multicomponent reaction | Uses a natural amino acid catalyst, green synthesis | rsc.orgnih.gov |
| Metal-Free | I₂-DMSO | Annulation of amino acids and anilines | Avoids metal catalysts, uses available reagents | organic-chemistry.org |
| Metal-Free | Acid-promoted dearomatization/rearomatization | C3-H Trifluoroacetylation | Direct functionalization of the quinoline core | nih.gov |
Functional Group Interconversion Strategies for Carboxylate Introduction
Beyond constructing the quinoline ring system from acyclic precursors, the introduction of the tert-butyl carboxylate group can be achieved through the strategic functionalization of a pre-formed quinoline scaffold.
Esterification of Quinoline-3-carboxylic Acids
The most direct route to this compound is the esterification of the corresponding quinoline-3-carboxylic acid. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification is often inefficient. More robust methods are required.
One effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This procedure is advantageous because the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net Another powerful approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent. thieme.deorganic-chemistry.orgorganic-chemistry.org This method is known for its high efficiency and rapid reaction rates. organic-chemistry.org Direct condensation with tert-butanol can also be achieved using specific activating agents or catalysts. researchgate.net
| Reagents | Catalyst | Key Features | Citation |
|---|---|---|---|
| di-tert-butyl dicarbonate (Boc₂O), Quinoline-3-carboxylic acid | DMAP | Mild conditions, volatile byproducts (tBuOH, CO₂) | researchgate.net |
| tert-Butyl acetate, Quinoline-3-carboxylic acid | Tf₂NH | Powerful, fast reaction, high yields | thieme.deorganic-chemistry.orgorganic-chemistry.org |
| tert-Butanol, Quinoline-3-carboxylic acid | DMAP / EDC / HOBt | Uses benzotriazole (B28993) esters as intermediates | researchgate.net |
Selective Carboxylation of Quinoline Derivatives
Directly installing a carboxyl group at the C3 position of an unsubstituted quinoline via C-H activation is a significant synthetic challenge. mdpi.com The electronic properties of the quinoline ring typically favor functionalization at the C2, C4, or C8 positions. nih.govmdpi.comnih.gov Therefore, achieving C3 selectivity often requires specialized strategies.
One advanced strategy involves a dearomatization-rearomatization sequence. The quinoline is first converted into a more reactive dihydroquinoline or dihydropyridine intermediate, which can then undergo regioselective functionalization at the C3 position. nih.govresearchgate.net For example, a protocol for the direct C3-H trifluoroacetylation of quinolines proceeds through such intermediates. nih.gov The resulting trifluoroacetyl group is a versatile handle that can be hydrolyzed to the desired carboxylic acid and subsequently esterified.
While direct C3-H carboxylation is elusive, these multi-step functionalization strategies provide a viable, albeit indirect, pathway to introduce a carboxylate group at this challenging position, showcasing the ingenuity required to manipulate complex aromatic systems. mdpi.comresearchgate.net
Reactivity and Transformational Chemistry of Tert Butyl Quinoline 3 Carboxylate
Ester Hydrolysis and Transesterification Reactions
The tert-butyl ester group in tert-butyl quinoline-3-carboxylate is a significant functional handle, allowing for its conversion to other derivatives. Its reactivity is characterized by its susceptibility to cleavage under specific conditions, enabling the unmasking of the carboxylic acid or transformation into other esters.
Mechanism and Kinetic Studies of Ester Cleavage
The hydrolysis of tert-butyl esters, including this compound, is typically acid-catalyzed. The bulky tert-butyl group provides steric hindrance, making the ester resistant to saponification under standard basic conditions that would readily cleave less hindered esters like methyl or ethyl esters. arkat-usa.org This stability is attributed to the difficulty of the hydroxide (B78521) anion attacking the sterically shielded carbonyl carbon. arkat-usa.org
Acid-catalyzed hydrolysis proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The stability of the resulting tert-butyl cation makes this process favorable under acidic conditions. thieme.de Studies on the hydrolysis of various esters have shown that the use of a non-aqueous medium, such as a mixture of methanol (B129727) and dichloromethane (B109758) with a low concentration of alkali, can facilitate the hydrolysis of even sterically hindered esters at room temperature. arkat-usa.org This is attributed to the enhanced nucleophilicity of poorly solvated hydroxide anions. arkat-usa.org
Recent research has also explored alternative methods for the deprotection of tert-butyl esters. For instance, aqueous phosphoric acid has been demonstrated as an effective and mild reagent for this purpose, tolerating other functional groups such as Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org
Selective Ester Modifications
The selective modification of the tert-butyl ester group can be achieved through transesterification. This reaction allows for the conversion of the tert-butyl ester into other alkyl or aryl esters. Transesterification can be catalyzed by acids or bases, with the choice of catalyst and reaction conditions influencing the outcome.
One approach involves the in-situ generation of an acid chloride from the tert-butyl ester using reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.net This acid chloride intermediate can then react with a variety of alcohols to yield the corresponding esters in high yields under mild conditions. organic-chemistry.orgresearchgate.net A PCl₃-mediated one-pot conversion of tert-butyl esters into other esters has also been developed, proceeding through an in-situ acid chloride formation. researchgate.net
Furthermore, the functionalization of esters can be achieved via 1,3-chelation using sodium tert-butoxide (NaOtBu), which has been shown to facilitate transesterification reactions. rsc.org
Reactions Involving the Quinoline (B57606) Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it basic and nucleophilic. This allows for a range of reactions that modify the heterocyclic core.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the quinoline nitrogen enables it to act as a nucleophile, reacting with alkylating and acylating agents to form quinolinium salts. quimicaorganica.org This quaternization reaction, often referred to as the Menshutkin reaction, typically involves the reaction of the quinoline with an alkyl or aryl halide. mdpi.com The reaction rate is influenced by factors such as the use of polar aprotic solvents and elevated temperatures. mdpi.com For example, the reaction of quinoline with 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one in acetonitrile (B52724) at 80°C yields the corresponding quinolinium bromide. mdpi.com Similarly, acylation reactions with acyl halides lead to the formation of N-acylquinolinium salts. quimicaorganica.org
N-Oxidation and Reduction Processes
The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved by treating the quinoline with oxidizing agents such as hydrogen peroxide or peracids. quimicaorganica.org Quinoline N-oxides are versatile intermediates in organic synthesis. For instance, they can be used in regioselective C-H arylation reactions. nih.govacs.org
The quinoline ring can also undergo reduction. Catalytic hydrogenation is a common method to reduce the heterocyclic ring. For example, quinolines can be reduced to 1,2,3,4-tetrahydroquinolines using various catalytic systems, including gold nanoparticles supported on titanium dioxide with hydrosilanes/ethanol as the reducing system. researchgate.net Another approach involves the use of sodium borohydride (B1222165) in the presence of acetic acid. wikipedia.org The reduction of the quinoline ring can also be part of a dearomatization process, which can be achieved through methods like iridium-catalyzed interrupted transfer hydrogenation of quinolinium salts. nih.gov
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents and the inherent electronic properties of the quinoline nucleus. The tert-butyl group is generally considered an ortho-para director in electrophilic aromatic substitution on a benzene (B151609) ring due to a combination of inductive effects and hyperconjugation. stackexchange.comucla.edu
In the context of the quinoline ring, which is an electron-deficient system, electrophilic substitution is generally less facile than in benzene and typically occurs on the benzene ring portion of the molecule. The presence of the electron-donating tert-butyl group would be expected to activate the benzene ring towards electrophilic attack. The directing influence of the nitrogen atom and the carboxylate group must also be considered. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, while the carboxylate group is a deactivating, meta-directing group. Therefore, electrophilic substitution is most likely to occur on the carbocyclic ring at positions C-5, C-6, C-7, or C-8.
Specific examples of electrophilic aromatic substitution on this compound itself are not extensively detailed in the provided search results. However, related transformations on quinoline N-oxides demonstrate the possibility of functionalizing the quinoline core. For example, Ru(II)-catalyzed regioselective C8-arylation of quinoline N-oxides with arylboronic acids has been reported. nih.govacs.org This suggests that functionalization of the carbocyclic ring is achievable, and the position of substitution can be controlled through the use of directing groups and specific catalytic systems.
Halogenation Studies
Direct electrophilic halogenation of the quinoline ring system is a complex process. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. In acidic conditions, protonation of the nitrogen forms a quinolinium salt, which further deactivates the entire heterocyclic system, especially the pyridine portion. Consequently, electrophilic substitution, such as halogenation, preferentially occurs on the benzene ring at positions 5, 6, 7, and 8.
For this compound, the presence of the deactivating tert-butoxycarbonyl group at the C-3 position reinforces the deactivation of the pyridine ring. Therefore, electrophilic halogenation is expected to proceed on the carbocyclic (benzene) ring. The precise position of substitution would be directed by the existing substituents and the reaction conditions employed.
Nitration and Sulfonation Reactions
Nitration: Similar to halogenation, the nitration of quinoline is highly dependent on the reaction conditions. tutorsglobe.com Under strongly acidic conditions (e.g., fuming nitric acid in concentrated sulfuric acid), the reaction proceeds on the protonated quinolinium ion. tutorsglobe.com This species directs electrophilic attack to the benzene ring, typically resulting in a mixture of 5-nitro and 8-nitro derivatives. tutorsglobe.com Given that the this compound substrate also possesses a deactivating group on the pyridine ring, nitration is anticipated to occur predominantly at the 5- and 8-positions of the benzenoid ring.
Alternative nitration methods have been developed for quinoline derivatives. For instance, the nitration of quinoline N-oxides can be achieved at the C-3 position using tert-butyl nitrite (B80452) in a metal-free, radical-based process. researchgate.netrsc.org However, for the parent ester without the N-oxide functionality, electrophilic substitution on the benzene ring remains the most probable pathway.
Sulfonation: The sulfonation of quinoline with oleum (B3057394) (sulfuric acid containing SO₃) also results in substitution on the carbocyclic ring. google.com Depending on the temperature and reaction time, quinoline-5-sulfonic acid, quinoline-6-sulfonic acid, and quinoline-8-sulfonic acid are the major products. google.com For this compound, sulfonation would follow this established reactivity pattern, yielding sulfonic acid derivatives substituted on the benzene portion of the molecule.
Nucleophilic Attack and Ring Transformations
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. tutorsglobe.comquimicaorganica.org
Reactions with Organometallic Reagents
The ester functionality at the C-3 position is a prime site for reaction with strong nucleophiles like organometallic reagents.
Reaction with Grignard Reagents: Esters typically react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comopenstax.org The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the tert-butoxide leaving group to form a ketone intermediate. masterorganicchemistry.comleah4sci.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. pressbooks.pub
Therefore, the reaction of this compound with an excess of a Grignard reagent (R-MgX) would yield a tertiary alcohol where two identical 'R' groups from the Grignard reagent are attached to the carbon that was formerly the carbonyl carbon.
| Grignard Reagent (R-MgX) | Structure | Expected Tertiary Alcohol Product |
|---|---|---|
| Methylmagnesium bromide | CH₃MgBr | 2-(Quinolin-3-yl)propan-2-ol |
| Ethylmagnesium bromide | CH₃CH₂MgBr | 3-(Quinolin-3-yl)pentan-3-ol |
| Phenylmagnesium bromide | C₆H₅MgBr | Diphenyl(quinolin-3-yl)methanol |
Reaction with Organolithium Reagents: Organolithium reagents are even more reactive nucleophiles than Grignards. nih.govmt.com While Grignard reagents are generally incompatible with acidic protons like those on carboxylic acids, organolithium reagents can be used to convert carboxylic acids directly to ketones by using two equivalents. masterorganicchemistry.com The first equivalent acts as a base, deprotonating the acid, and the second adds to the carboxylate to form a stable dianionic intermediate which, upon workup, gives a ketone. masterorganicchemistry.com However, when reacting with an ester like this compound, organolithium reagents behave similarly to Grignards, adding twice to yield a tertiary alcohol.
Addition-Elimination Reactions
Nucleophilic attack can also occur on the quinoline ring itself, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen. tutorsglobe.comquimicaorganica.org If a suitable leaving group is present at one of these positions, a nucleophilic aromatic substitution (SNAE, or addition-elimination) can occur. While the parent this compound does not have an inherent leaving group on the ring, this type of reactivity is fundamental to quinoline chemistry. For example, a 2-chloro or 4-chloroquinoline (B167314) derivative would readily react with nucleophiles via an addition-elimination mechanism. The reaction involves the initial addition of the nucleophile to form a negatively charged Meisenheimer-type intermediate, followed by the elimination of the leaving group to restore aromaticity. tutorsglobe.com
Oxidation and Reduction Chemistry of the Quinoline Core
The quinoline ring system can undergo both oxidation and reduction reactions. The reduction of the heterocyclic ring is a particularly useful transformation.
Selective Hydrogenation of the Quinoline Ring
The pyridine part of the quinoline system can be selectively reduced without affecting the benzene ring, yielding valuable tetrahydroquinoline structures.
Reduction to 1,2,3,4-Tetrahydroquinolines: Catalytic hydrogenation is a common method to achieve this transformation. A variety of catalysts, particularly those based on transition metals like ruthenium and iridium, have been shown to be effective. For instance, phosphine-free chiral cationic ruthenium catalysts can achieve highly enantioselective hydrogenation of 2-substituted quinolines to the corresponding 1,2,3,4-tetrahydroquinolines with excellent yields and enantiomeric excesses, often in alcoholic solvents like methanol. pku.edu.cn The reaction typically requires hydrogen gas under pressure. pku.edu.cn DFT calculations have been used to study the mechanism of reduction by Hantzsch esters, which involves a 1,4-reduction to an enamine intermediate that is subsequently reduced to the final tetrahydroquinoline product. acs.org
| Catalyst System | Reductant | Product Type | Reference |
|---|---|---|---|
| Chiral Cationic Ruthenium Complexes | H₂ (gas) | 1,2,3,4-Tetrahydroquinoline | pku.edu.cn |
| Cobalt-amido Complex | H₃N·BH₃ | 1,2-Dihydroquinoline | nih.govresearchgate.net |
| Iodoimidazolinium / Hantzsch Ester | Hantzsch Ester | 1,2,3,4-Tetrahydroquinoline | acs.org |
Reduction to 1,2-Dihydroquinolines: Controlling the reduction to stop at the dihydroquinoline stage is challenging, as over-reduction to the tetrahydroquinoline is common. nih.gov However, specific catalytic systems have been developed for this purpose. A cobalt-amido cooperative catalyst has been reported for the efficient partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the reductant at room temperature. nih.govresearchgate.net This method shows broad functional group compatibility and allows for precise control of the reduction level. researchgate.net
Oxidative Transformations
The synthesis of the quinoline scaffold itself can involve an oxidative aromatization step. One synthetic protocol involves an imine condensation followed by a radical cyclization and subsequent oxidative aromatization to yield the quinoline core. researchgate.net While this demonstrates a general strategy for forming the quinoline ring system, specific examples detailing the direct oxidative transformation of pre-existing this compound are less common in the reviewed literature. However, broader principles of C-H oxidation are relevant. For instance, manganese complexes, such as Mn(OAc)₂, in the presence of diacyl peroxides can catalyze C-H functionalization. acs.org This reactivity is proposed to proceed through the generation of catalytic Mn(IV)/Mn(III) species and an alkyl radical. acs.org Such methods represent a potential, though not yet explicitly demonstrated, pathway for the oxidative functionalization of the quinoline core in substrates like this compound.
Photochemical and Radical Reactions
The quinoline nucleus is amenable to a variety of photochemical and radical-mediated transformations, enabling the synthesis of complex molecular architectures that would be challenging to access through conventional means.
Photochemical dearomative cycloaddition has been identified as a powerful method for rapidly generating molecular complexity from quinoline derivatives. nih.govacs.orgoberlin.edu Specifically, the intermolecular para-cycloaddition of quinolines with alkenes can be achieved through photosensitization. nih.gov
This transformation is often facilitated by the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which complexes with the quinoline nitrogen. nih.gov This complexation is thought to lower the energy of the triplet excited state of the quinoline, facilitating energy transfer from a photosensitizer and increasing the electrophilicity of the quinoline substrate. nih.gov The reaction mechanism is complex, involving the generation of a triplet excited state of the quinoline-Lewis acid complex (³A). This is followed by a stepwise radical addition to the alkene, forming a biradical intermediate. A key feature of this process is the reversibility of the initial radical addition, with the subsequent intramolecular radical recombination being the selectivity-determining step. nih.gov This stepwise mechanism allows for bond rotation in the long-lived biradical intermediate, which explains the observed stereochemical outcomes, such as the preferential formation of trans products even from cis-cyclic alkenes. nih.gov
The reaction exhibits high diastereoselectivity and regioselectivity, which can be influenced by solvent choice and the substitution patterns on both the quinoline and the alkene. nih.gov This method allows for the synthesis of sterically congested polycyclic products from a range of activated and unactivated alkenes. nih.govoberlin.edu
Table 1: Key Aspects of Photochemical Dearomative Cycloaddition of Quinolines
| Feature | Description | Reference |
| Reaction Type | Intermolecular [4+2] para-cycloaddition | nih.gov |
| Mechanism | Stepwise radical cycloaddition via a triplet excited state | nih.gov |
| Key Intermediate | Long-lived biradical intermediate | nih.gov |
| Role of Lewis Acid | Facilitates energy transfer and increases quinoline electrophilicity | nih.gov |
| Selectivity | High, tunable regio- and diastereoselectivity | nih.gov |
| Scope | Applicable to a variety of activated and unactivated alkenes | nih.govoberlin.edu |
Beyond cycloadditions, the quinoline core can undergo functionalization through various radical-mediated processes. A notable example is the regioselective hydrosilylation of quinolines, which proceeds through a dearomatization pathway. nih.gov This reaction is promoted by photoirradiation (e.g., at 300 nm) in the presence of an acid, like trifluoroacetic acid (TFA), and a silane (B1218182) reagent, such as triethylsilane. nih.gov
The proposed mechanism involves a stepwise hydrogen atom transfer (HAT) and radical recombination. nih.gov The photochemical excitement of the quinolinium intermediate is believed to generate a radical cation. Subsequent hydrogen atom transfer from the silane to a specific position on the quinoline ring (e.g., the 5-position) generates a new radical intermediate. This radical then recombines with the silyl (B83357) radical to afford the dearomatized allylic silane product. nih.gov This method provides a direct route to synthetically versatile saturated heterocycles. nih.gov
Another approach to radical functionalization involves the visible-light-induced dearomative triple elementalization of quinolines. This process can involve the generation of silyl radicals from silylboronates via organic photoredox catalysis, which then add to the quinoline scaffold. researchgate.net Furthermore, systems using manganese complexes with diacyl peroxides are known to generate alkyl radicals. acs.org These radicals add to C=N bonds, and the subsequent oxidation by a Mn(III) complex yields the C-C coupled product. acs.org While demonstrated on imidazole (B134444) N-oxides, this principle of radical addition and subsequent oxidation presents a plausible strategy for the C-H alkylation of the quinoline core in substrates like this compound. acs.org
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block for Complex Heterocycles
The quinoline (B57606) nucleus is a common motif in a wide array of natural products and synthetic compounds with significant biological and material properties. Tert-butyl quinoline-3-carboxylate serves as an excellent starting point for the synthesis of more intricate heterocyclic systems, particularly fused quinolines and polycyclic aromatic compounds.
The construction of fused quinoline systems is a prominent area of research, driven by the diverse pharmacological activities exhibited by these compounds. nih.gov this compound and its derivatives are instrumental in the synthesis of pyrimidoquinolines and benzofuranoquinolines.
Pyrimidoquinolines: These compounds, which feature a pyrimidine ring fused to the quinoline core, have demonstrated a range of biological activities, including anticancer properties. nih.gov The synthesis of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines has been achieved through a Dimroth rearrangement, showcasing the utility of quinoline precursors in constructing these fused systems. nih.gov While many syntheses of pyrimido[4,5-b]quinolines start from various quinoline derivatives, the general strategies often involve cyclization reactions that could be adapted from this compound precursors. rsc.orgresearchgate.netacs.orgsharif.edu For instance, the reaction of 2-aminoquinoline-3-carboxamide with various reagents is a common route to pyrimido[4,5-b]quinolines. researchgate.net A tert-butyl 2-aminoquinoline-3-carboxylate could conceptually serve as a precursor to the corresponding amide, thus enabling access to the pyrimidoquinoline scaffold.
Benzofuranoquinolines: The fusion of a benzofuran moiety to the quinoline ring system gives rise to compounds with potential applications in medicinal chemistry. A one-pot, three-step synthesis has been developed for 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves the hydrolysis of an ester at the 3-position of the quinoline ring. scielo.brresearchgate.net This suggests that this compound could be a suitable starting material for such transformations. Notably, the synthesis of 2-(5-tert-Butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid has been reported, highlighting the incorporation of a tert-butyl group in the final fused product, which could potentially originate from a tert-butyl substituted quinoline precursor. beilstein-journals.org
Table 1: Examples of Fused Quinoline Systems Derived from Quinoline-3-Carboxylate Precursors
| Fused System | Synthetic Strategy | Potential Role of this compound |
|---|---|---|
| Pyrimido[4,5-b]quinolines | Cyclization of 2-aminoquinoline-3-carboxamides | Precursor to the corresponding amide for subsequent cyclization |
| Benzofuranoquinolines | One-pot Williamson ether synthesis, hydrolysis, and cyclization | Starting material for hydrolysis to the carboxylic acid, followed by cyclization |
The extension of the quinoline core into larger polycyclic aromatic compounds (PACs) is a strategy to develop novel materials with interesting photophysical and electronic properties. While direct examples involving this compound are not prevalent, the functional handles on this molecule make it a candidate for established synthetic methodologies for PACs.
Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful tools for the construction of C-C bonds in the synthesis of complex aromatic systems. rsc.orgacs.org The quinoline ring of this compound can be functionalized with halides or boronic esters, enabling its participation in such cross-coupling reactions to build larger polycyclic structures.
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another avenue for the synthesis of biaryl and polycyclic aromatic compounds. organic-chemistry.orgnih.govzjut.edu.cnnih.govrsc.org A suitably halogenated derivative of this compound could undergo Ullmann coupling with other aromatic partners to generate extended π-systems. The tert-butyl ester group could then be hydrolyzed or decarboxylated in subsequent steps to further modify the final product.
Precursor to Bioactive Scaffolds and Chemical Probes in Drug Discovery
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. mdpi.com this compound provides a versatile platform for the development of novel bioactive compounds and chemical probes to investigate biological processes. mskcc.orgnih.gov
Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid generation of large collections of related compounds for high-throughput screening. The functional group handles on this compound make it an attractive scaffold for the construction of quinoline-based libraries.
The solid-phase synthesis of a library of 3,5-disubstituted-2-oxoquinolinones has been demonstrated, showcasing the feasibility of assembling quinoline libraries on a solid support. nih.gov In this approach, a quinoline carboxylic acid was anchored to a resin, and various building blocks were introduced at different positions. nih.gov this compound, after appropriate functionalization, could be similarly employed in solid-phase synthesis workflows. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under specific conditions to allow for further diversification.
Molecular probes, such as fluorescent probes, are indispensable tools for visualizing and understanding biological processes at the molecular level. nih.govresearchgate.netnih.gov Quinoline derivatives are known to exhibit interesting fluorescence properties, making them attractive cores for the design of such probes. crimsonpublishers.comnih.govresearchgate.net
This compound can be envisioned as a starting point for the synthesis of novel fluorescent probes. The carboxylic acid functionality (after deprotection of the tert-butyl group) can be used to attach fluorophores, linkers, or targeting moieties. For instance, a highly selective fluorescent probe for cysteine has been developed based on a quinoline scaffold, demonstrating the potential of this heterocyclic system in probe design. nih.gov The synthesis of such probes often involves the modification of a pre-formed quinoline core, a role for which this compound is well-suited.
Application in Catalyst Design and Ligand Synthesis
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The quinoline motif has been incorporated into a variety of successful chiral ligands. researchgate.netthieme-connect.comresearchgate.netmdpi.com The rigid, planar structure of the quinoline ring can provide a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.
This compound can serve as a versatile precursor for the synthesis of novel chiral quinoline-based ligands. The carboxylic acid functionality can be converted into a range of other functional groups, such as amides, esters, or alcohols, which can then be used to introduce chiral auxiliaries or coordinating groups.
For example, the synthesis of chiral Schiff base and oxazoline-type ligands often starts from functionalized quinolines. thieme-connect.com The carboxylic acid of deprotected this compound could be coupled with a chiral amine or amino alcohol to generate such ligands. Furthermore, the quinoline nitrogen itself can act as a coordinating atom, leading to the formation of P,N- or N,N-type ligands.
Table 2: Potential Applications of this compound in Ligand Synthesis
| Ligand Type | Synthetic Approach | Role of this compound |
|---|---|---|
| Chiral Schiff Base Ligands | Condensation of a quinoline aldehyde with a chiral amine | Precursor to the corresponding quinoline-3-carbaldehyde |
| Chiral Oxazoline Ligands | Cyclization of a quinoline nitrile or carboxylic acid with a chiral amino alcohol | Precursor to the quinoline-3-carboxamide for subsequent cyclization |
| Chiral P,N-Ligands | Introduction of a phosphine group onto the quinoline scaffold | The quinoline core can be functionalized to incorporate a phosphine moiety |
Derivatization for Chiral Ligands
The quinoline scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. thieme-connect.comresearchgate.net While this compound itself is not chiral, it is an important precursor to quinoline-3-carboxylic acid, which can be readily derivatized to form a wide array of chiral ligands. The tert-butyl ester group provides a convenient synthetic handle; it is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid.
This free carboxylic acid can then be coupled with various chiral molecules, most commonly chiral amines or amino acids, to form chiral amides. For instance, the condensation reaction between a quinoline carboxylic acid and a chiral amino acid like L-proline or L-valine introduces a stereocenter into the molecule, creating a new chiral derivatizing reagent or ligand. researchgate.net These ligands, featuring both the rigid quinoline unit and a defined chiral environment, can coordinate with metal centers to generate catalysts for enantioselective transformations. The quinoline moiety's steric and electronic properties play a crucial role in influencing the stereochemical outcome of such reactions. mdpi.com
The versatility of the quinoline core allows for the synthesis of various classes of chiral ligands, as summarized in the table below.
Table 1: Examples of Chiral Ligand Scaffolds Incorporating a Quinoline Moiety
| Ligand Type | Description | Synthetic Precursor | Potential Application |
|---|---|---|---|
| Schiff Base Ligands | Formed by the condensation of a quinoline aldehyde with a chiral amine or amino phosphine. thieme-connect.com | 2-Quinolinecarboxaldehyde | Asymmetric C-C bond formation |
| Oxazolinyl-Quinoline Ligands | Feature a chiral oxazoline ring attached to the quinoline core, typically synthesized from chiral amino alcohols. thieme-connect.comresearchgate.net | 2-Cyanoquinoline | Asymmetric allylic reactions, Friedel-Crafts alkylation |
| Amide-Based Ligands | Created by forming an amide bond between a quinoline carboxylic acid and a chiral amine or amino acid. researchgate.net | Quinoline-3-carboxylic acid | Chiral derivatization, enantioseparation |
Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
In the field of materials science, quinoline carboxylic acids derived from precursors like this compound are valuable building blocks for constructing crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.com These materials are of immense interest for applications in gas storage, separation, and catalysis.
Covalent Organic Frameworks (COFs)
COFs are porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Quinoline-based COFs exhibit high thermal and chemical stability due to the robustness of the quinoline linkage. nih.gov Specifically, quinolinecarboxylic acid-linked COFs (QCA-COFs) have been synthesized via multicomponent reactions, such as the Doebner reaction, using aromatic amines, aldehydes, and pyruvic acid. mdpi.com In this context, the carboxylic acid group is a critical functionality that becomes part of the final framework, influencing its properties. The tert-butyl ester serves as a protected form of this acid, which can be hydrolyzed prior to or during the COF synthesis. Research has also demonstrated the direct construction of quinoline-4-carboxylic ester linked COFs, highlighting the utility of the ester form as an immediate precursor. rsc.org
The properties of a representative QCA-COF are detailed below.
Table 2: Properties of a Quinolinecarboxylic Acid-Linked Covalent Organic Framework (QCA-COF)
| Property | Description / Value | Reference |
|---|---|---|
| Synthesis Method | Doebner multicomponent reaction | mdpi.com |
| Key Functional Groups | Quinoline skeleton, Carboxyl groups | mdpi.com |
| Crystallinity | High, with characteristic PXRD peaks at 2.84°, 4.86°, 5.68° | mdpi.com |
| Characteristic IR Absorptions | 1551 & 1603 cm⁻¹ (quinolyl skeletons), ~1707 cm⁻¹ (carboxyl) | mdpi.com |
| Solid-State ¹³C NMR Peaks | 168 ppm (carboxyl), 156, 138, 123 ppm (quinolyl) | mdpi.com |
| Application | Adsorption of water-soluble organic pollutants | mdpi.com |
Metal-Organic Frameworks (MOFs)
MOFs are coordination networks consisting of metal ions or clusters linked by organic ligands. N-heterocyclic polycarboxylic acids are excellent candidates for MOF synthesis due to their varied coordination modes. mdpi.com Quinoline-dicarboxylic acids, for example, have been used to construct novel three-dimensional coordination polymers with lanthanide ions. In these structures, the carboxylate groups and the quinoline nitrogen atom coordinate with the metal centers, creating a robust, porous framework. The specific structure and dimensionality of the resulting MOF can be influenced by reaction conditions such as temperature. mdpi.com The use of this compound would involve a deprotection step to generate the necessary quinoline-3-carboxylic acid linker for MOF synthesis.
Polymer Chemistry Applications
Beyond MOFs and COFs, quinoline carboxylates are used to create other types of advanced polymers. A significant application is in the synthesis of coordination polymers, which are structurally related to MOFs. These materials are formed by the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional polymeric networks.
Research has shown that quinoline-2,4-dicarboxylate can act as a versatile building block for a series of novel 3D coordination polymers with various lanthanide(III) ions. mdpi.com The synthesis is typically performed under hydrothermal conditions, where the temperature plays a critical role in determining the final structure and degree of hydration of the polymer. The quinoline-2,4-dicarboxylate ligand demonstrates remarkable versatility, adopting seven different coordination modes by binding to between two and five metal centers. mdpi.com This flexibility, stemming from the various ways the carboxylate groups can coordinate (e.g., monodentate, bidentate-bridging), allows for the formation of complex and diverse polymer architectures.
The table below summarizes the structural characteristics of some lanthanide-based coordination polymers derived from a quinoline dicarboxylate ligand.
Table 3: Structural Features of Lanthanide-Quinoline Dicarboxylate Coordination Polymers
| Lanthanide Ion (Ln³⁺) | General Formula | Synthesis Temp. (°C) | Structural Features | Reference |
|---|---|---|---|---|
| Neodymium (Nd) | [Nd₂(Qdca)₃(H₂O)₃] | 100 | 3D coordination polymer; linear chains of metal centers | mdpi.com |
| Europium (Eu) | [Eu₂(Qdca)₃(H₂O)₄]·H₂O | 100 | 3D coordination polymer; π-π stacking interactions | mdpi.com |
| Terbium (Tb) | [Tb₂(Qdca)₃(H₂O)₄]·H₂O | 100, 120, 150 | Isostructural 3D coordination polymer formed at all temps | mdpi.com |
Qdca²⁻ refers to the quinoline-2,4-dicarboxylate ligand.
Theoretical and Computational Investigations of Tert Butyl Quinoline 3 Carboxylate
Electronic Structure and Molecular Orbital Analysis
The electronic properties of quinoline (B57606) derivatives are a key focus of computational studies, as they govern the molecule's reactivity, stability, and optical characteristics. Density Functional Theory (DFT) is a powerful tool used to investigate these properties. nih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov
In general, for quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzene (B151609) and pyridine (B92270) rings, while the LUMO is distributed over the quinoline ring system. The presence of substituents can significantly influence the energies and distributions of these orbitals. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.
A larger HOMO-LUMO gap signifies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For various quinoline derivatives studied, the HOMO-LUMO energy gap has been shown to be a good indicator of their stability. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline Derivative A | -6.5 | -1.8 | 4.7 |
| Quinoline Derivative B | -6.2 | -2.1 | 4.1 |
| Quinoline Derivative C | -6.8 | -1.5 | 5.3 |
Note: This table presents illustrative data based on general findings for quinoline derivatives and does not represent experimentally verified values for tert-butyl quinoline-3-carboxylate.
Electron Density Distribution and Electrostatic Potentials (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution around a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, typically color-coded, where red indicates electron-rich areas (negative potential) and blue represents electron-poor regions (positive potential).
For quinoline derivatives, the MEP maps generally show the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. This region is therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings typically exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. nih.govarabjchem.org The carbonyl oxygen of the carboxylate group in this compound would also be expected to be an electron-rich site.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Computational methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. arabjchem.org
Rotational Barriers and Stereochemical Insights
For this compound, a key conformational feature would be the rotation around the single bond connecting the carboxylate group to the quinoline ring and the rotation of the tert-butyl group. The rotation around the C3-carboxyl bond would likely have a relatively low energy barrier, allowing for flexibility in the orientation of the ester group relative to the quinoline plane. However, steric hindrance between the bulky tert-butyl group and the adjacent hydrogen atom on the quinoline ring could influence the preferred conformations. Computational studies on similar substituted quinolines have provided insights into such rotational barriers and their impact on molecular shape.
Molecular Geometry Optimization and Stability Studies
Molecular geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. DFT calculations are commonly employed for this purpose. nih.govresearchgate.net The optimized geometry provides information on bond lengths, bond angles, and dihedral angles.
For this compound, the quinoline ring is expected to be largely planar. The geometry of the tert-butyl carboxylate substituent would be optimized to minimize steric strain. Studies on related quinoline derivatives have shown that the calculated geometric parameters from DFT methods are generally in good agreement with experimental data from X-ray crystallography where available. arabjchem.org The stability of different conformers can be compared based on their calculated total energies.
Reaction Mechanism Elucidation Through Computational Chemistry
For example, the Friedländer annulation, a common method for synthesizing quinolines, has been studied computationally to understand the sequence of bond-forming and breaking events. nih.gov Such studies can elucidate the role of catalysts, the effect of substituents on reaction rates, and the stereochemical outcomes of reactions. For this compound, computational methods could be used to model its synthesis or its participation in further chemical transformations, providing a detailed, step-by-step understanding of the underlying reaction pathways.
Transition State Theory for Synthesis Pathways
Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the activated complex, or transition state. iitd.ac.inwikipedia.org For the synthesis of quinoline-3-carboxylates, several pathways have been explored, each with its own characteristic transition state. While specific studies on this compound are not extensively documented, the general principles can be applied from related syntheses.
Common methods for synthesizing the quinoline core include the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer reactions. More recent methods involve transition-metal-catalyzed C-H activation and annulation strategies. mdpi.comrsc.org For instance, a one-pot synthesis of 3-substituted quinoline carboxylates can be achieved from anilines using a rhodium acetate (B1210297) catalyst. google.com Another approach involves a three-component reaction based on the Doebner hydrogen-transfer reaction to produce quinoline-4-carboxylic acids, which could be adapted. nih.gov
The synthesis of the tert-butyl ester itself typically involves the esterification of quinoline-3-carboxylic acid. This reaction is acid-catalyzed and proceeds through a tetrahedral intermediate, which is the transition state. youtube.comyoutube.com Computational modeling of this process would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This allows for the determination of the activation energy, a key parameter in predicting reaction rates. ox.ac.uk
The choice of the bulky tert-butyl group can influence the transition state due to steric hindrance, potentially affecting the reaction kinetics compared to smaller esters like methyl or ethyl esters. Computational studies can quantify these steric effects and help in optimizing reaction conditions.
Kinetic and Thermodynamic Parameter Prediction
Computational chemistry provides powerful tools for predicting the kinetic and thermodynamic parameters of chemical reactions. For the synthesis of this compound, these parameters are crucial for understanding reaction feasibility, spontaneity, and rate.
Thermodynamic Parameters: Key thermodynamic parameters include the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG). These can be calculated using quantum chemical methods like Density Functional Theory (DFT). A negative ΔG indicates a spontaneous reaction under the given conditions. For the esterification of quinoline-3-carboxylic acid with tert-butanol (B103910), computational models can predict these values, helping to determine the equilibrium position of the reaction. rsc.orgnih.gov
Kinetic Parameters: The primary kinetic parameter is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. As mentioned, this is determined by the energy of the transition state. The Arrhenius equation relates the rate constant (k) of a reaction to the activation energy and temperature. wikipedia.org By calculating the activation energy, computational models can predict how changes in temperature will affect the reaction rate. nih.gov For complex reactions with multiple steps, computational analysis can identify the rate-determining step, which is the step with the highest activation energy barrier.
Different kinetic models, such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, can be employed to correlate kinetic data, particularly for heterogeneously catalyzed reactions. mdpi.com
Spectroscopic Parameter Prediction and Validation (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can then be validated against experimental data. This synergy is a powerful tool for structural elucidation and characterization.
Density Functional Theory (DFT) Calculations for NMR and IR.researchgate.net
Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR and IR spectra for organic molecules. rsc.orgresearchgate.net
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of the functional and basis set. researchgate.net For complex molecules, considering different conformers and their Boltzmann-weighted average is crucial for obtaining accurate results. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are illustrative values based on typical ranges for similar quinoline structures and have not been experimentally verified for this specific compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 | 8.9 - 9.2 | 150 - 153 |
| Quinoline H-4 | 8.1 - 8.4 | 135 - 138 |
| Quinoline H-5 | 7.8 - 8.1 | 128 - 131 |
| Quinoline H-6 | 7.5 - 7.8 | 127 - 130 |
| Quinoline H-7 | 7.6 - 7.9 | 129 - 132 |
| Quinoline H-8 | 8.0 - 8.3 | 127 - 130 |
| Tert-butyl H | 1.5 - 1.7 | --- |
| Quinoline C-3 | --- | 125 - 128 |
| Quinoline C-4a | --- | 148 - 151 |
| Quinoline C-8a | --- | 128 - 131 |
| Carbonyl C=O | --- | 164 - 167 |
| Tert-butyl C (quaternary) | --- | 80 - 83 |
IR Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks in an IR spectrum. iosrjournals.org This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. iosrjournals.org These predicted spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. ui.ac.id
Vibrational Spectroscopy Simulations
Vibrational spectroscopy simulations, based on DFT calculations, provide a visual representation of the atomic motions for each vibrational mode. nih.govresearchgate.net This is invaluable for understanding the nature of the vibrations observed in the IR and Raman spectra.
For this compound, key vibrational modes would include:
C=O stretch of the ester group, typically in the range of 1700-1750 cm⁻¹.
C-O stretch of the ester group.
Aromatic C=C and C=N stretching vibrations of the quinoline ring.
C-H stretching and bending modes for both the aromatic quinoline ring and the aliphatic tert-butyl group.
Simulations can help to distinguish between closely spaced or overlapping peaks in an experimental spectrum. By visualizing the atomic displacements, one can confidently assign a spectral feature to a particular functional group or structural element. rsc.org
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity.
Predictive Models for Reactivity and Selectivity
For a series of quinoline-3-carboxylate derivatives, QSRR models can be developed to predict their reactivity in various chemical transformations or their selectivity towards a particular reaction pathway. These models are built using a set of molecular descriptors calculated from the chemical structure and a set of experimental reactivity data. trdizin.gov.tr
Molecular Descriptors: A wide range of descriptors can be used, including:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific steric parameters.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Thermodynamic descriptors: Enthalpy of formation, Gibbs free energy.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the mathematical relationship between the descriptors and the observed reactivity. nih.gov For instance, a QSRR model could be developed to predict the rate of hydrolysis of different quinoline-3-carboxylate esters, with the structure of the ester group (e.g., methyl, ethyl, tert-butyl) being a key variable. The model could help in understanding how electronic and steric effects of the ester group influence the reaction rate.
Emerging Research Directions and Future Perspectives for Tert Butyl Quinoline 3 Carboxylate
Exploration of Novel Catalytic Transformations
The development of efficient and selective synthetic methods is crucial for unlocking the full potential of tert-butyl quinoline-3-carboxylate. Current research is focused on advancing catalytic transformations to achieve greater control over stereochemistry and to enable large-scale production.
Enantioselective and Diastereoselective Synthesis
The synthesis of chiral quinoline (B57606) derivatives is of paramount importance, as the biological activity and material properties can be highly dependent on the stereochemistry of the molecule. While the diastereoselective synthesis of related quinoline structures has been demonstrated, achieving high levels of enantioselectivity in the synthesis of this compound derivatives remains a key area of investigation.
One notable study describes a tandem approach for the diastereoselective synthesis of quinoline C-3 tethered γ-lactones. This method involves an indium-mediated Barbier-type allylation followed by an in situ intramolecular lactonization, demonstrating the feasibility of controlling diastereoselectivity in complex quinoline derivatives.
Future research in this area is likely to focus on the development of novel chiral catalysts, including both metal complexes and organocatalysts, for the asymmetric synthesis of this compound. The use of chiral ligands containing quinoline motifs has shown promise in various asymmetric transformations and could be adapted for this purpose. thegoodscentscompany.com Furthermore, chiral phosphoric acids and other Brønsted acids are emerging as powerful tools for the enantioselective construction of heterocyclic compounds and could be applied to the synthesis of optically active quinoline-3-carboxylates.
Table 1: Examples of Stereoselective Synthesis of Quinoline Derivatives
| Reaction Type | Key Features | Reference |
| Diastereoselective Synthesis | Tandem indium-mediated Barbier-type allylation and intramolecular lactonization of quinoline C-3 tethered γ-lactones. |
This table is illustrative and highlights a relevant example of stereoselective synthesis in a related quinoline system.
Flow Chemistry Applications for Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Flow chemistry offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. The application of flow chemistry to the synthesis of quinoline derivatives is a growing area of research.
Continuous flow reactors have been successfully employed for various quinoline syntheses, demonstrating the potential for efficient and scalable production. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For instance, the use of microchannel reactors has been shown to be effective for the green and cost-effective synthesis of other heterocyclic intermediates. nih.gov While specific examples of the flow synthesis of this compound are not yet widely reported, the principles and technologies are readily applicable. Future work will likely involve the adaptation of known batch syntheses of quinoline-3-carboxylates to continuous flow processes, enabling the large-scale production of this important building block. google.com
Integration into Supramolecular Assemblies
The ability of molecules to self-assemble into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry. The quinoline ring system, with its combination of aromatic and heteroaromatic character, is an excellent candidate for participating in various non-covalent interactions, making this compound a promising component for the construction of novel supramolecular architectures.
Hydrogen Bonding Networks
Hydrogen bonding is a powerful and directional interaction that plays a key role in the formation of supramolecular assemblies. The carboxylate group in this compound can act as a hydrogen bond acceptor, while the quinoline nitrogen can also participate in hydrogen bonding interactions. These functionalities allow the molecule to form predictable and stable hydrogen-bonded networks.
The formation of such networks can influence the crystal packing of the molecule and can be used to design materials with specific properties, such as porous solids or liquid crystals. The interplay between hydrogen bonding and other non-covalent interactions, such as π-π stacking, can lead to the formation of complex and functional supramolecular structures.
Host-Guest Chemistry
The quinoline moiety can act as a guest by being encapsulated within a larger host molecule or can itself be part of a larger macrocyclic host capable of binding smaller guest molecules. The tert-butyl group can play a significant role in modulating the binding properties of such host-guest systems by providing steric bulk and influencing the solubility of the complex.
Research into quinoline-containing macrocycles has shown their ability to form stable complexes with various guests, driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. The development of host-guest systems based on this compound could lead to applications in areas such as sensing, drug delivery, and catalysis.
Advanced Materials Science Applications
The unique electronic and photophysical properties of the quinoline scaffold make it an attractive component for the development of advanced functional materials. The incorporation of a tert-butyl group can further enhance these properties by improving solubility, preventing aggregation, and increasing thermal stability.
While specific applications of this compound in advanced materials are still in the exploratory phase, the known properties of related quinoline derivatives suggest several promising research directions. For instance, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting and emissive capabilities. The bulky tert-butyl group could be advantageous in this context by preventing quenching of the excited state through steric hindrance.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or electron-transporting layer | Enhanced solubility, prevention of aggregation, thermal stability |
| Metal-Organic Frameworks (MOFs) | Organic linker | Porosity, electronic and catalytic properties |
| Polymer Chemistry | Monomer for functional polymers | Novel optical and electronic properties |
| Sensor Technology | Component of a chemosensor | Selective binding to analytes through non-covalent interactions |
This table outlines potential applications based on the known properties of quinoline derivatives and the functional groups present in this compound.
Optoelectronic Properties of Derivatives
Recent investigations have begun to uncover the promising optoelectronic characteristics of quinoline derivatives, suggesting their utility in advanced materials and devices. Quinoline-based molecules are noted for their efficient electron-transporting properties, high photoluminescence quantum yields, and robust thermal and redox stability. researchgate.net These features are critical for the development of high-performance organic optoelectronics, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net
The core structure of quinoline provides a platform for creating tunable organic fluorophores. nih.gov Through strategic chemical modifications—such as the introduction of different functional groups onto the quinoline ring—researchers can precisely control the photophysical properties of the resulting derivatives. nih.gov These modifications can alter the electron donation and π–π* transition characteristics, influencing key parameters like absorption/emission wavelengths, quantum yield, and Stokes shift. nih.gov The ability to fine-tune these properties allows for the design of specialized fluorescent probes and materials tailored for specific applications, from biological imaging to advanced electronic devices. nih.gov
| Property | Significance in Optoelectronics | Related Findings for Quinoline Derivatives |
| High Photoluminescence Quantum Yield | Determines the efficiency of light emission in devices like OLEDs. | Quinoline-based molecules exhibit high quantum yields, making them suitable for emissive layers. researchgate.net |
| Efficient Electron-Transporting Properties | Facilitates charge movement within an electronic device, improving performance. | The quinoline scaffold is recognized for its effective electron-transport capabilities. researchgate.net |
| Tunable Emission Wavelengths | Allows for the creation of materials that emit light across the visible spectrum. | The synthesis of various derivatives allows for the tuning of photophysical characteristics. nih.gov |
| Chemical and Photostability | Ensures the longevity and reliability of optoelectronic devices. | Quinoline derivatives are known for their chemical stability and are being developed for photo-stable probes. researchgate.netnih.gov |
Smart Materials and Responsive Systems
The development of "smart" materials that can respond to external stimuli is a frontier in materials science. Quinoline-3-carboxylate derivatives are promising candidates for these systems due to their tunable fluorescence. nih.gov By incorporating specific functional groups, these molecules can be engineered to act as fluorescent probes that change their optical properties in response to environmental changes, such as the presence of specific ions or molecules. nih.gov
This responsive behavior is the foundation for creating sensors and other smart systems. For instance, a quinoline derivative could be designed to fluoresce only in the presence of a particular metal cation, enabling real-time detection. This adaptability makes them valuable for applications in environmental monitoring, medical diagnostics, and creating materials that can report on their own structural integrity or environmental conditions.
Challenges and Opportunities in Quinoline-3-carboxylate Research
Despite the vast potential, research into quinoline-3-carboxylates faces several challenges that also present significant opportunities for innovation.
Challenges:
Synthesis Efficiency: A primary hurdle is the development of efficient and scalable synthesis methods. Many traditional routes for creating quinoline derivatives are lengthy, require harsh conditions, and suffer from low yields and the formation of byproducts, particularly when dealing with specific substitution patterns. google.combeilstein-journals.org For example, synthesizing electron-deficient quinolines can result in poor yields. acs.org
Cost and Complexity: Some modern catalytic methods, while effective, may rely on expensive or sensitive catalysts, making them less cost-effective for industrial-scale production. google.com The processes can be cumbersome and lack the desired selectivity. google.com
Substituent Effects: The success of certain synthetic reactions can be highly dependent on the position of substituents on the indole (B1671886) precursor, with some positions being detrimental to the reaction. beilstein-journals.org
Opportunities:
Novel Synthetic Methods: There is a significant opportunity to develop greener, more efficient, and cost-effective synthetic protocols. The exploration of one-pot multicomponent reactions (MCRs) and the use of recyclable catalysts are promising avenues. google.comresearchgate.net Recent advancements include rhodium-catalyzed and copper-catalyzed reactions that proceed under milder conditions with good to high yields. beilstein-journals.orgmdpi.com
Diversification of Applications: While much research has focused on the medicinal applications of quinolines, such as in anticancer and antiviral agents, there is a growing opportunity to explore their use in materials science. nih.govnih.govresearchgate.net Their optoelectronic properties open doors for applications in OLEDs, sensors, and other advanced technologies. researchgate.netnih.gov
Scaffold Versatility: The quinoline nucleus is highly versatile, allowing for extensive chemical modification. nih.govnih.gov This "druggability" and adaptability provide a platform for creating vast libraries of compounds with diverse biological and physical properties, from kinase inhibitors to novel fluorophores. nih.govnih.gov
| Area | Challenges | Opportunities |
| Synthesis | Low yields, harsh conditions, cost of catalysts, substituent limitations. google.combeilstein-journals.orgacs.org | Development of one-pot reactions, use of recyclable catalysts, greener chemistry approaches. google.comresearchgate.netmdpi.com |
| Applications | Historically focused on medicinal chemistry. | Expansion into materials science, optoelectronics, and smart materials. researchgate.netnih.gov |
| Functionalization | Achieving high selectivity in complex reactions. google.com | The versatile scaffold allows for the creation of diverse derivatives for a wide range of targets. nih.govnih.gov |
Interdisciplinary Research Synergies
The future of this compound research lies in the convergence of multiple scientific disciplines. The complexity of the challenges and the breadth of opportunities necessitate a collaborative approach.
Organic Chemistry and Materials Science: Synthetic chemists are essential for designing and creating novel quinoline derivatives, while materials scientists can characterize their physical properties (like conductivity and photoluminescence) and integrate them into functional devices such as sensors and OLEDs. researchgate.netnih.gov
Medicinal Chemistry and Biology: The well-established biological activity of the quinoline core provides a strong foundation for collaboration between medicinal chemists and biologists. nih.govnih.gov Chemists can synthesize new compounds, which biologists can then screen for activity against various diseases, including cancer and viral infections, leading to the discovery of new therapeutic agents. researchgate.netnih.govnih.gov
Computational and Experimental Chemistry: In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are invaluable for guiding the design of new derivatives. nih.govnih.gov This computational approach allows researchers to prioritize which compounds to synthesize and test, saving time and resources and accelerating the discovery process.
Catalysis and Green Chemistry: The development of more sustainable synthetic methods for quinoline-3-carboxylates is a field ripe for interdisciplinary work. Experts in catalysis can develop new, more efficient, and recyclable catalysts, while green chemistry principles can guide the design of processes that minimize waste and energy consumption. google.comresearchgate.net
By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for innovations in medicine, technology, and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl quinoline-3-carboxylate derivatives?
- Methodology : The compound is synthesized via Rh(II)-catalyzed cyclopropanation-ring expansion reactions. For example, indole derivatives react with tert-butyl isocyanoacetate in the presence of Rh₂(esp)₂ catalyst and Cs₂CO₃ in CH₂Cl₂. After 30 minutes of stirring, purification is achieved via silica gel chromatography using CH₂Cl₂/EtOAc eluents . Alternative routes involve Reformatsky reactions between quinoline-3-carboxylates and tert-butyl esters in the presence of zinc .
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR spectra (400 MHz, CDCl₃) reveal rotameric equilibria when substituents on the amide nitrogen differ, such as in tert-butyl 5-[benzyl(methyl)carbamoyl]imidazo[1,5-a]quinoline-3-carboxylate. Integration values are often omitted due to complex splitting patterns, and spectral assignments rely on coupling constants (e.g., J = 7.0–8.3 Hz) . ¹³C NMR and mass spectrometry (ESI) further validate molecular formulas and purity .
Q. What purification techniques are effective for this compound derivatives?
- Methodology : Flash chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2 or 9:1) is standard. Recrystallization from ethyl acetate/chloroform mixtures yields high-purity solids, as seen in tert-butyl 5-phenylimidazo[1,5-a]quinoline-3-carboxylate (mp 198–199°C) .
Advanced Research Questions
Q. How can data contradictions in NMR spectra caused by rotameric equilibria be resolved?
- Methodology : Dynamic NMR (DNMR) or variable-temperature studies can quantify rotamer populations. For example, tert-butyl 5-[butyl(methyl)carbamoyl] derivatives exhibit a 1:1 rotamer ratio at room temperature, requiring spectral deconvolution or simplified reporting of averaged peaks . Computational modeling (e.g., DFT) aids in predicting rotamer stability .
Q. What computational methods are used to analyze the electronic structure of quinoline-3-carboxylates?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model HOMO-LUMO gaps and electrostatic potentials. These predict reactive sites, as demonstrated for 4-chloro-7-iodoquinoline-3-carboxylate derivatives, correlating with experimental corrosion inhibition data .
Q. How are corrosion inhibition properties of quinoline-3-carboxylates evaluated experimentally?
- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1M HCl) measure inhibition efficiency. For tert-butyl derivatives, efficiencies >90% are reported, supported by adsorption isotherm models (Langmuir/Freundlich) and DFT-based Fukui indices .
Q. What reaction mechanisms explain Rh(II)-catalyzed cyclopropanation in quinoline synthesis?
- Methodology : The reaction proceeds via carbenoid intermediates. Indole alkylation at the 3-position initiates cyclopropanation, followed by ring expansion to form the quinoline core. Catalytic cycles involve Rh₂(esp)₂ stabilizing transient diazo species, as evidenced by kinetic studies and in situ IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
